1-(4-Amino-2-chlorophenyl)pentan-1-one
Description
1-(4-Amino-2-chlorophenyl)pentan-1-one is a substituted phenylpentanone derivative characterized by a pentan-1-one backbone linked to a 4-amino-2-chlorophenyl group. The amino group at the para position and chlorine at the ortho position on the aromatic ring distinguish it from related cathinones or pesticide intermediates.
Properties
IUPAC Name |
1-(4-amino-2-chlorophenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-4-11(14)9-6-5-8(13)7-10(9)12/h5-7H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKXLJGOAZBTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-chlorophenyl)pentan-1-one typically involves the reaction of 4-amino-2-chlorobenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction may proceed through a condensation mechanism, followed by reduction to yield the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-chlorophenyl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chlorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-2-chlorophenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-chlorophenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the phenyl ring may interact with biological receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Amino Group Position: Unlike cathinones (amino on C2 chain), the target compound’s amino group is on the phenyl ring, eliminating β-keto-amine motifs linked to monoamine transporter inhibition .
- Halogen Effects : The ortho-chloro substituent may enhance steric hindrance and alter metabolic stability compared to para-fluoro (4-FPD) or methyl (4-MEAP) groups .
Comparison Insights :
- Chain Length: The target’s pentanone chain may offer flexibility in downstream reactions compared to shorter (e.g., ethanone) or branched chains .
- Reactivity: The amino group in the target compound could facilitate nucleophilic substitution or coupling reactions, contrasting with non-amino chlorophenyl ketones .
Spectroscopic and Crystallographic Trends
While the target compound lacks direct characterization data, analogous studies reveal methodologies for comparison:
- XRD Analysis: Cathinones like 4-FPD and 4-MEAP form monoclinic crystals (space group P2₁/c), with hydrogen-bonded HCl salts stabilizing the structure .
- NMR Signatures: Aromatic protons in chlorophenyl groups resonate at δ 7.5–8.0 ppm, while methylamino groups in cathinones appear at δ 2.5–3.5 ppm .
- Solubility: The absence of an ionizable amino group on the chain (unlike cathinones) may reduce water solubility, favoring organic solvents like chloroform or methanol .
Biological Activity
1-(4-Amino-2-chlorophenyl)pentan-1-one, with the CAS number 1339841-76-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H14ClN. The presence of an amino group and a chlorophenyl moiety enhances its interaction with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit enzymes involved in various metabolic pathways.
- Receptor Interaction : The compound may act as an agonist or antagonist at different receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research has indicated that this compound exhibits a range of pharmacological properties, including:
-
Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various pathogens.
Bacterial Strain Inhibition Zone (mm) MIC (µg/mL) E. coli 28 50 S. aureus 30 40 K. pneumoniae 25 60 -
Anticancer Activity : A study involving MCF-7 breast cancer cells demonstrated a dose-dependent decrease in cell viability upon treatment with the compound, indicating potential anticancer properties.
Concentration (µM) Cell Viability (%) 0 100 10 85 20 65 40 30
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Efficacy : Research published in the Journal of Antibiotics highlighted the compound's effectiveness against multi-drug resistant strains, suggesting it could serve as an alternative to traditional antibiotics .
- Anticancer Studies : Investigations into the compound's effects on cancer cell lines have shown promising results, particularly in inducing apoptosis through caspase activation pathways .
- Mechanistic Insights : A study on structurally similar compounds indicated that they might target specific pathways involved in DNA replication processes, which could be relevant for understanding the action of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
